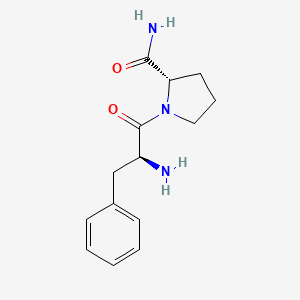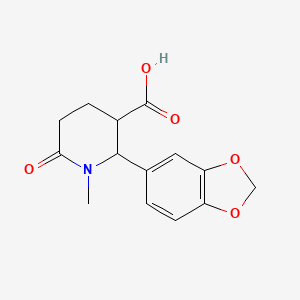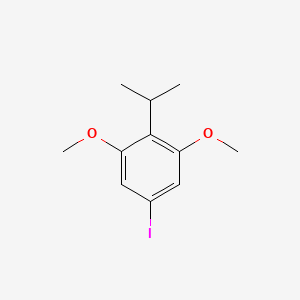
5-Iodo-2-isopropyl-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-isopropyl-1,3-dimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an iodine atom, an isopropyl group, and two methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the iodination of 2-isopropyl-1,3-dimethoxy-benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide adduct. The reaction is typically carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles such as bromine or chlorine.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as cyanide or phenoxide ions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium cyanide, potassium phenoxide, and copper catalysts are employed.
Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include cyanated or phenoxylated derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the material science industry, this compound is used in the production of advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The iodine atom serves as a leaving group, facilitating the substitution process . In nucleophilic substitution reactions, the iodine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds .
Comparaison Avec Des Composés Similaires
5-Iodo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group compared to 5-Iodo-2-isopropyl-1,3-dimethoxybenzene.
1-Iodo-3,5-dimethylbenzene: This compound has methyl groups instead of methoxy groups.
This compound: This compound is similar in structure but differs in the position of the isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring. The presence of both isopropyl and methoxy groups, along with the iodine atom, imparts distinct chemical properties that make it valuable for various applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H15IO2 |
|---|---|
Poids moléculaire |
306.14 g/mol |
Nom IUPAC |
5-iodo-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15IO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |
Clé InChI |
CNIURQKKIHVHMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1OC)I)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
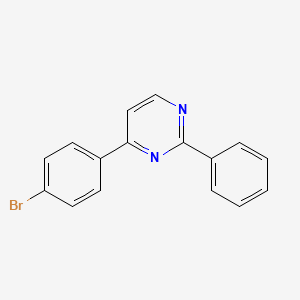
![1-Piperidineacetic acid,4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-,methyl ester](/img/structure/B8543763.png)
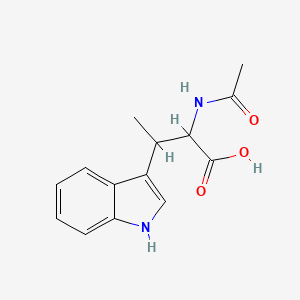

![7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)
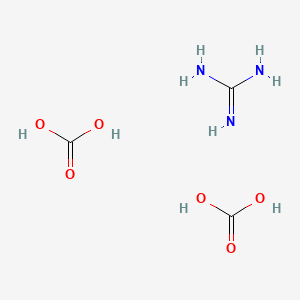
![4-[(4-Fluorophenyl)ethynyl]benzoic acid](/img/structure/B8543812.png)
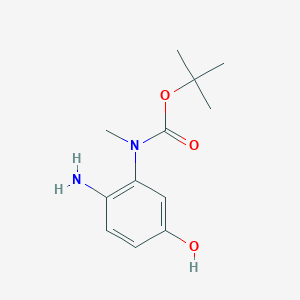
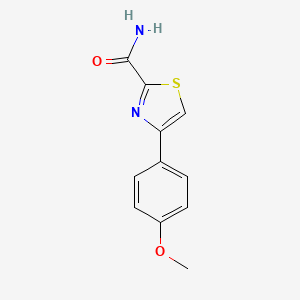
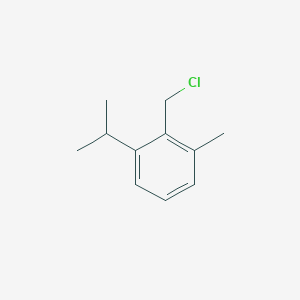
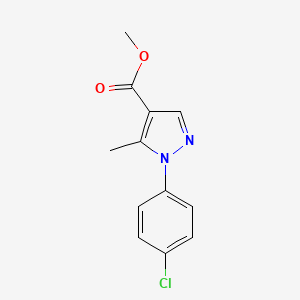
![1-[(4-Phenyl-4-piperidinyl)carbonyl]pyrrolidine](/img/structure/B8543843.png)
